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molecular formula C7H12O3 B3056882 2-(1-Hydroxycyclopentyl)acetic acid CAS No. 7499-04-9

2-(1-Hydroxycyclopentyl)acetic acid

Cat. No. B3056882
M. Wt: 144.17 g/mol
InChI Key: DBPKXKVVVZWLEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05216141

Procedure details

This product is oxidized by the Baeyer-Villiger procedure. (1R)-Norbornanone (81, 18 mmol) is stirred with sodium acetate (9 g, water-free), hydrogen peroxide (27 ml, 30%), and acetic acid (9 ml) at 5° C. in the dark for 40 hours. The reaction is quenched by the addition of sodium sulfite (50 ml of a 10% aqueous solution) at 0° C. The product is extracted twice with EtOAc (600 ml). The extract is washed with the sodium sulfite solution, then with sodium bicarbonate solution (50 ml, saturated), then with sodium chloride solution (saturated), dried and evaporated. The product is chromatographed on silica (380 g, ether) to yield the lacton of 3 hydroxycyclopentane-1-acetic acid (82, 12 mmol, 67%).
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C@H:1]12[CH2:7][CH:4](CC1)[CH2:3][C:2]2=[O:8].[C:9]([O-:12])(=[O:11])[CH3:10].[Na+].OO>C(O)(=O)C>[OH:8][C:2]1([CH2:10][C:9]([OH:12])=[O:11])[CH2:3][CH2:4][CH2:7][CH2:1]1 |f:1.2|

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
[C@@H]12C(CC(CC1)C2)=O
Name
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
27 mL
Type
reactant
Smiles
OO
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is quenched by the addition of sodium sulfite (50 ml of a 10% aqueous solution) at 0° C
EXTRACTION
Type
EXTRACTION
Details
The product is extracted twice with EtOAc (600 ml)
WASH
Type
WASH
Details
The extract is washed with the sodium sulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with sodium bicarbonate solution (50 ml, saturated), then with sodium chloride solution (saturated), dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product is chromatographed on silica (380 g, ether)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
OC1(CCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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